HSPA5/HSPA9 Selectivity Profile
HM03 trihydrochloride exhibits preferential binding to HSPA5 and HSPA9 relative to other HSP70 family proteins [1]. In contrast, VER-155008 is a pan-HSP70 family inhibitor that shows potent inhibition across HSP70 (IC50 0.5 μM), HSC70 (IC50 2.6 μM), and GRP78/HSPA5 (IC50 2.6 μM) with >100-fold selectivity over HSP90 . The differential selectivity profiles indicate that HM03 provides a more targeted approach to HSPA5/9 modulation, whereas VER-155008 engages multiple HSP70 chaperones simultaneously.
| Evidence Dimension | Target selectivity profile |
|---|---|
| Target Compound Data | Preferential binding to HSPA5 and HSPA9; forms more binding interactions with these two proteins than with other HSP70 family members |
| Comparator Or Baseline | VER-155008: IC50 0.5 μM (HSP70), 2.6 μM (HSC70), 2.6 μM (GRP78/HSPA5); >100-fold selectivity over HSP90 |
| Quantified Difference | HM03: HSPA5/HSPA9 preferential binding (no pan-HSP70 inhibition reported); VER-155008: equipotent inhibition across HSP70/HSC70/GRP78 |
| Conditions | HM03: binding interaction analysis from structure-based inhibitor design study; VER-155008: fluorescence polarization (FP) cell-free assays with ATP probe |
Why This Matters
Researchers requiring selective HSPA5/HSPA9 modulation without confounding effects from HSP70/HSC70 inhibition should prioritize HM03 over pan-HSP70 inhibitors like VER-155008.
- [1] Huang M, et al. Structure-based design of HSPA5 inhibitors: from peptide to small molecule inhibitors. Bioorg Med Chem Lett. 2013;23(10):3044‐3050. View Source
